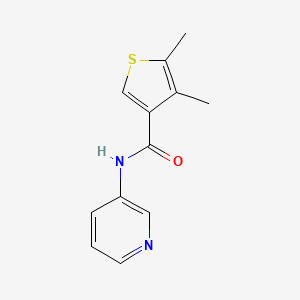
4,5-dimethyl-N-3-pyridinyl-3-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-dimethyl-N-3-pyridinyl-3-thiophenecarboxamide, also known as DMTCP, is a small molecule that has been widely used in scientific research due to its unique properties. DMTCP is a potent inhibitor of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. HDACs are involved in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. Therefore, DMTCP has been studied for its potential use in the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
Mécanisme D'action
4,5-dimethyl-N-3-pyridinyl-3-thiophenecarboxamide inhibits HDACs by binding to the active site of the enzyme and blocking its activity. HDACs remove acetyl groups from histone proteins, which leads to the repression of gene expression. By inhibiting HDACs, 4,5-dimethyl-N-3-pyridinyl-3-thiophenecarboxamide increases histone acetylation, which leads to the activation of tumor suppressor genes and the repression of oncogenes. This results in the inhibition of cancer cell growth and the induction of apoptosis.
Biochemical and Physiological Effects:
4,5-dimethyl-N-3-pyridinyl-3-thiophenecarboxamide has been shown to have a wide range of biochemical and physiological effects. In addition to its HDAC inhibitory activity, 4,5-dimethyl-N-3-pyridinyl-3-thiophenecarboxamide has been found to inhibit the activity of other enzymes, such as phosphodiesterases and sirtuins. 4,5-dimethyl-N-3-pyridinyl-3-thiophenecarboxamide has also been shown to modulate the activity of transcription factors, such as NF-κB and AP-1. These effects have been linked to the anti-inflammatory and neuroprotective properties of 4,5-dimethyl-N-3-pyridinyl-3-thiophenecarboxamide.
Avantages Et Limitations Des Expériences En Laboratoire
4,5-dimethyl-N-3-pyridinyl-3-thiophenecarboxamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cells and tissues, making it an effective tool for studying cellular processes. 4,5-dimethyl-N-3-pyridinyl-3-thiophenecarboxamide is also a potent and selective inhibitor of HDACs, making it a valuable tool for studying the role of HDACs in various biological processes. However, 4,5-dimethyl-N-3-pyridinyl-3-thiophenecarboxamide has some limitations for lab experiments. It is a relatively new compound, and its long-term effects on cells and tissues are not well understood. In addition, 4,5-dimethyl-N-3-pyridinyl-3-thiophenecarboxamide has been found to have some off-target effects, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 4,5-dimethyl-N-3-pyridinyl-3-thiophenecarboxamide. One area of research is the development of more potent and selective HDAC inhibitors based on the structure of 4,5-dimethyl-N-3-pyridinyl-3-thiophenecarboxamide. Another area of research is the investigation of the long-term effects of 4,5-dimethyl-N-3-pyridinyl-3-thiophenecarboxamide on cells and tissues. Additionally, the potential use of 4,5-dimethyl-N-3-pyridinyl-3-thiophenecarboxamide in the treatment of neurodegenerative disorders, such as Alzheimer's disease, is an area of active research. Finally, the development of novel drug delivery systems for 4,5-dimethyl-N-3-pyridinyl-3-thiophenecarboxamide may enhance its therapeutic efficacy and reduce its off-target effects.
Méthodes De Synthèse
The synthesis of 4,5-dimethyl-N-3-pyridinyl-3-thiophenecarboxamide involves the reaction of 3-thiophenecarboxylic acid with 3-aminopyridine in the presence of 4,5-dimethyl-2-nitrophenyl isocyanate. The reaction yields 4,5-dimethyl-N-3-pyridinyl-3-thiophenecarboxamide as a white crystalline solid with a purity of over 95%. The synthesis of 4,5-dimethyl-N-3-pyridinyl-3-thiophenecarboxamide is relatively simple and can be carried out on a large scale, making it a cost-effective compound for research purposes.
Applications De Recherche Scientifique
4,5-dimethyl-N-3-pyridinyl-3-thiophenecarboxamide has been extensively studied for its potential use in the treatment of cancer. HDAC inhibitors have been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells. 4,5-dimethyl-N-3-pyridinyl-3-thiophenecarboxamide has been found to be a potent inhibitor of HDACs and has shown promising results in preclinical studies. 4,5-dimethyl-N-3-pyridinyl-3-thiophenecarboxamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, 4,5-dimethyl-N-3-pyridinyl-3-thiophenecarboxamide has been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
Propriétés
IUPAC Name |
4,5-dimethyl-N-pyridin-3-ylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-8-9(2)16-7-11(8)12(15)14-10-4-3-5-13-6-10/h3-7H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNCVIYXCMXOGHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1C(=O)NC2=CN=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-dimethyl-N-(pyridin-3-yl)thiophene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-phenylpyrazolo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B4974904.png)

![2-(4-{[(2-phenylethyl)amino]carbonyl}phenoxy)propanoic acid](/img/structure/B4974917.png)
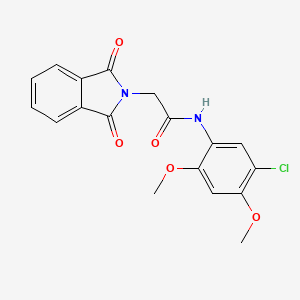
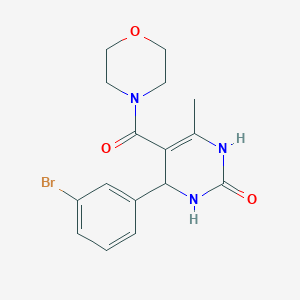
![1-[3-(2-furyl)phenyl]-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(4-pyridinylmethyl)methanamine](/img/structure/B4974937.png)
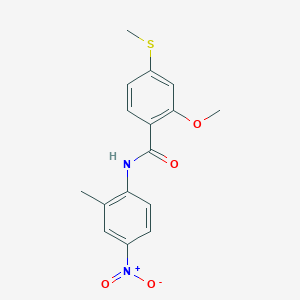
![N-[2-[5-(4-bromophenyl)-2-furyl]-1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)vinyl]-4-methylbenzamide](/img/structure/B4974973.png)
![2-[2-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B4974980.png)
![N-({[2-(1,3-benzothiazol-2-yl)-4,6-dichlorophenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4974991.png)
![N-[(3-methyl-4-pyridinyl)methyl]-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4974999.png)
![6-(4-hydroxy-3-methoxyphenyl)-11-methyl-9-oxo-7,9-dihydro-6H-pyrido[2,1-d][1,5]benzothiazepine-8-carboxylic acid](/img/structure/B4975003.png)
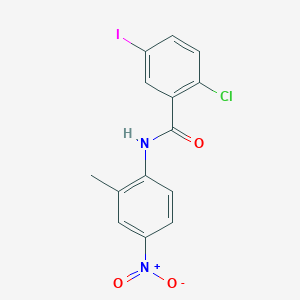
![2-methoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 1-naphthoate](/img/structure/B4975017.png)